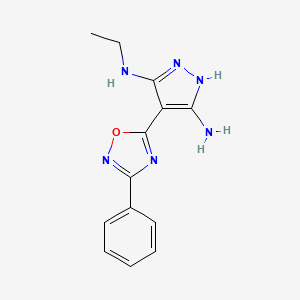

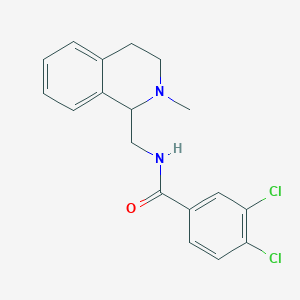

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Übersicht

Beschreibung

Thalidomide - linker 14 is a derivative of thalidomide, a compound originally developed as a sedative and later found to have significant teratogenic effects. Thalidomide and its derivatives, including thalidomide - linker 14, have been repurposed for various therapeutic applications, particularly in the field of oncology and immunology. Thalidomide - linker 14 is specifically designed for use in targeted protein degradation, a novel therapeutic approach that involves the selective degradation of disease-causing proteins.

Wirkmechanismus

Target of Action

The primary target of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is cereblon , an E3 ubiquitin ligase . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

this compound is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand based on Thalidomide and a linker used in PROTAC (Proteolysis Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a critical pathway for protein degradation in cells . By binding to cereblon, it can selectively target certain proteins for degradation, thereby influencing various downstream cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . This can lead to various downstream effects, depending on the specific proteins targeted. For instance, it can be used as an immunomodulator for the treatment of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s hydrochloride salt form generally has better water solubility and stability , which could potentially enhance its effectiveness in aqueous biological environments.

Biochemische Analyse

Biochemical Properties

Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride plays a crucial role in biochemical reactions by acting as a ligand for the E3 ubiquitin ligase cereblon. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively interact with various enzymes, proteins, and other biomolecules. This compound specifically binds to cereblon, forming a complex that targets proteins for ubiquitination and subsequent degradation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By promoting the degradation of specific proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively degrade target proteins can lead to changes in cell function, including alterations in cell cycle progression, apoptosis, and differentiation. This compound has been shown to modulate the activity of key signaling pathways, such as the NF-κB and MAPK pathways, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon, an E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively interact with cereblon and target proteins. This compound also influences gene expression by promoting the degradation of transcription factors and other regulatory proteins, thereby modulating cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature and can be stored for extended periods without significant loss of activity. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that this compound can maintain its activity and continue to promote protein degradation over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes. Studies in animal models have identified threshold doses that maximize the compound’s therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cereblon and the ubiquitin-proteasome system. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively participate in these pathways. This compound influences metabolic flux and metabolite levels by promoting the degradation of key regulatory proteins, thereby modulating cellular metabolism and energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s PEG linker enhances its solubility and stability, allowing it to efficiently reach its target sites. This compound is localized to specific cellular compartments, where it interacts with cereblon and promotes the degradation of target proteins. This targeted distribution ensures that the compound exerts its effects at the desired sites of action .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with cereblon and the ubiquitin-proteasome system. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it promotes the degradation of target proteins. This compound may also undergo post-translational modifications that influence its localization and activity, ensuring that it exerts its effects in the appropriate subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide - linker 14 involves the conjugation of thalidomide to a linker molecule. The process typically begins with the preparation of thalidomide, followed by the attachment of the linker through a series of chemical reactions. The linker is often designed to enhance the solubility and cell permeability of the conjugate. Common synthetic routes include the use of pentafluorophenyl esters and other reactive intermediates to facilitate the conjugation process .

Industrial Production Methods: Industrial production of thalidomide - linker 14 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thalidomid - Linker 14 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um reaktive Zwischenprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Linker modifizieren und so seine Eigenschaften verändern.

Substitution: Substitutionsreaktionen werden verwendet, um verschiedene funktionelle Gruppen am Linker einzuführen und so seine Reaktivität und Spezifität zu erhöhen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Thalidomid - Linker 14 mit modifizierten funktionellen Gruppen, die in der gezielten Proteinabbau-Anwendung weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Thalidomid - Linker 14 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexer Moleküle in der pharmazeutischen Chemie verwendet.

Biologie: Wird zur Untersuchung von Protein-Protein-Interaktionen und zur Entwicklung neuartiger therapeutischer Wirkstoffe eingesetzt.

Medizin: Wird zur Behandlung von multiplem Myelom und anderen Krebsarten durch gezielten Proteinabbau eingesetzt.

Industrie: Wird bei der Entwicklung von Arzneimittel-Abgabesystemen und anderen pharmazeutischen Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Thalidomid - Linker 14 beinhaltet die Bindung an Cereblon, einem Bestandteil des E3-Ubiquitin-Ligase-Komplexes. Diese Bindung induziert die Rekrutierung von Zielproteinen in den Komplex, was zu ihrer Ubiquitinierung und anschließenden Degradation durch das Proteasom führt. Dieser Prozess baut gezielt krankheitsverursachende Proteine ab und entfaltet so therapeutische Wirkungen. Die beteiligten molekularen Ziele und Pfade umfassen den Abbau von Transkriptionsfaktoren wie IKZF1 und IKZF3, die an der Pathogenese des multiplen Myeloms beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Thalidomid - Linker 14 ist einzigartig in seiner Fähigkeit, Zielproteine selektiv über den Cereblon-vermittelten Ubiquitinierungsweg abzubauen. Ähnliche Verbindungen umfassen:

Lenalidomid: Ein Derivat von Thalidomid mit verbesserten immunmodulatorischen und Antikrebs-Eigenschaften.

Pomalidomid: Ein weiteres Thalidomid-Derivat mit starken entzündungshemmenden und Antikrebs-Eigenschaften.

CC-4047: Eine immunmodulatorische Verbindung mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Im Vergleich zu diesen Verbindungen bietet Thalidomid - Linker 14 einzigartige Vorteile in Bezug auf sein Linker-Design, das seine Löslichkeit, Zellpermeabilität und Spezifität für Zielproteine verbessert .

Eigenschaften

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQBYYTYFGXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)

![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)

![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)